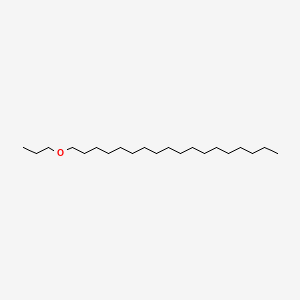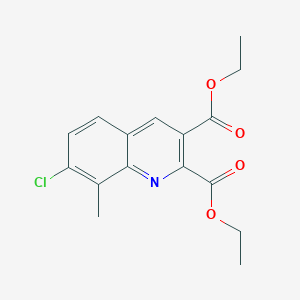![molecular formula C19H19ClN2O B12641482 9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride CAS No. 58337-36-3](/img/structure/B12641482.png)
9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 264138 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological molecules, making it a valuable subject of study in medicinal chemistry and related disciplines.
Preparation Methods
The synthesis of NSC 264138 involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected and purified to avoid any impurities that could affect the reaction.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for NSC 264138 may involve scaling up these laboratory procedures, with additional steps to ensure consistency and quality control.
Chemical Reactions Analysis
NSC 264138 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 264138 can participate in substitution reactions where one functional group is replaced by another, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
NSC 264138 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: NSC 264138 is investigated for its potential use in treating diseases, particularly those involving abnormal cell growth or signaling pathways.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of NSC 264138 involves its interaction with specific molecular targets within cells. It can bind to nucleic acids, proteins, or other biomolecules, altering their function and affecting cellular processes. The pathways involved may include inhibition of enzyme activity, disruption of signaling pathways, or induction of cell death in abnormal cells.
Comparison with Similar Compounds
NSC 264138 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
Properties
CAS No. |
58337-36-3 |
|---|---|
Molecular Formula |
C19H19ClN2O |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2,5,6,11-tetramethylpyrido[4,3-b]carbazol-2-ium-9-ol;chloride |
InChI |
InChI=1S/C19H18N2O.ClH/c1-11-16-10-20(3)8-7-14(16)12(2)19-18(11)15-9-13(22)5-6-17(15)21(19)4;/h5-10H,1-4H3;1H |
InChI Key |
NWGCFJXDJRSBNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1N(C4=C3C=C(C=C4)O)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


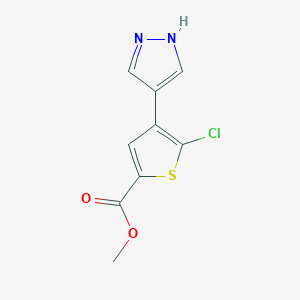
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)

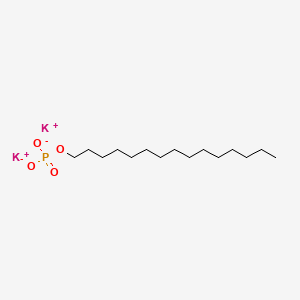
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
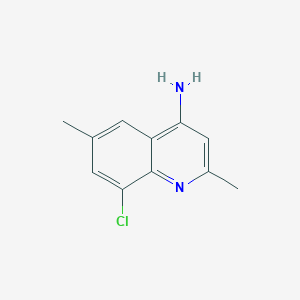
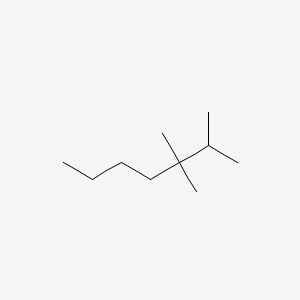
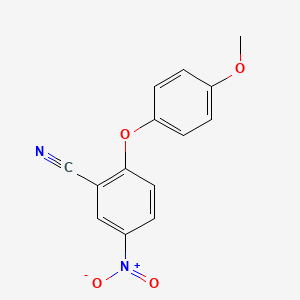
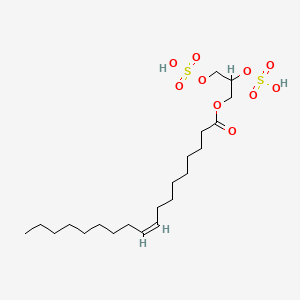
![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
